![molecular formula C17H17BrN2O3 B5752278 N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5752278.png)
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immunity, and cell survival.
Mécanisme D'action
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 11-7082 inhibits the NF-κB pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. This compound 11-7082 irreversibly inhibits the IKK complex by covalently modifying a cysteine residue in the ATP-binding pocket of the IKKβ subunit. This results in the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound 11-7082 induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This compound 11-7082 also inhibits the expression of various genes involved in cell proliferation, angiogenesis, and metastasis. In inflammatory cells, this compound 11-7082 reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This compound 11-7082 also inhibits the activation of immune cells, such as macrophages and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 11-7082 is a potent and specific inhibitor of the NF-κB pathway, which makes it an attractive tool for studying the role of NF-κB in various biological processes. This compound 11-7082 has been used to study the effects of NF-κB inhibition in cancer cells, inflammatory cells, and immune cells. However, this compound 11-7082 has some limitations for lab experiments. It is relatively unstable and can degrade over time, which requires careful handling and storage. This compound 11-7082 can also have off-target effects on other proteins, which can complicate the interpretation of results.
Orientations Futures
For research include the development of more stable and specific inhibitors of the NF-κB pathway, the optimization of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 11-7082 for clinical use, and the identification of novel therapeutic targets in the NF-κB pathway. This compound 11-7082 can also be used as a tool for studying the role of NF-κB in other biological processes, such as aging, neurodegeneration, and viral infections.
Méthodes De Synthèse
The synthesis of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 11-7082 involves the reaction of 3-methylbenzenecarboximidamide with 4-bromo-2-methylphenol in the presence of acetic anhydride. The resulting product is then purified through crystallization to obtain this compound 11-7082 in its pure form. The synthesis method is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the NF-κB pathway, which is involved in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. This compound 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and sepsis.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-4-3-5-13(8-11)17(19)20-23-16(21)10-22-15-7-6-14(18)9-12(15)2/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNAYSHRNUZDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
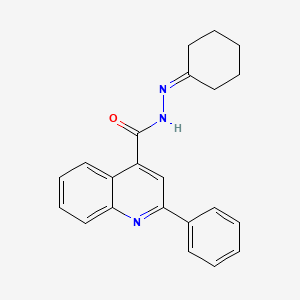
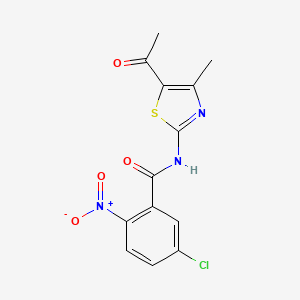
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
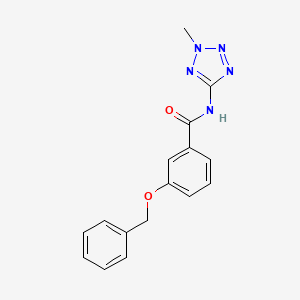
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)
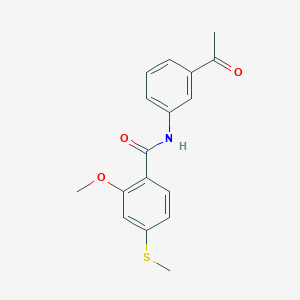
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)
![3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)
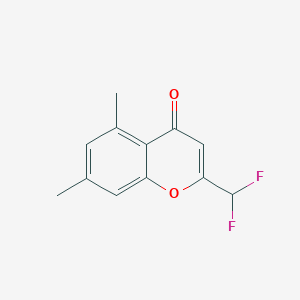
![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)
